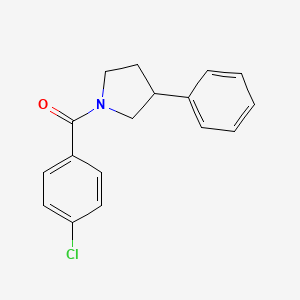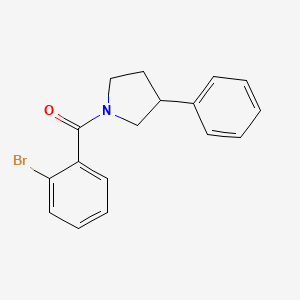![molecular formula C19H14N2O2 B6525578 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate CAS No. 1011573-87-7](/img/structure/B6525578.png)
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate” is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyridinium salts in general have been synthesized through various routes .Applications De Recherche Scientifique
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate has been used in a variety of scientific research applications, including as a reagent in organic synthesis, a chromatographic stationary phase, and a fluorescent probe. In organic synthesis, this compound has been used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, amines, and organometallic compounds. As a chromatographic stationary phase, this compound has been used to separate and identify a variety of compounds, including proteins, peptides, and pharmaceutical compounds. As a fluorescent probe, this compound has been used to detect and quantify a variety of compounds, including proteins, peptides, and nucleic acids.
Mécanisme D'action
Target of Action
The primary targets of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate (F5288-0237) are believed to be specific receptors or enzymes involved in cellular signaling pathways. Pyridine derivatives often interact with nicotinic acetylcholine receptors (nAChRs) or other pyridine-sensitive proteins . These targets play crucial roles in neurotransmission and cellular communication.
Mode of Action
F5288-0237 interacts with its targets by binding to the active sites or allosteric sites of the receptors or enzymes. This binding can either activate or inhibit the target’s function. For instance, if the compound binds to nAChRs, it may modulate ion channel activity, leading to altered neuronal excitability and neurotransmitter release . The exact nature of the interaction depends on the specific target and the binding affinity of the compound.
Biochemical Pathways
The affected biochemical pathways include those involved in neurotransmission and signal transduction. By modulating receptor activity, F5288-0237 can influence downstream signaling cascades such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, changes in ion fluxes can affect intracellular calcium levels, further impacting various cellular processes.
Pharmacokinetics
The pharmacokinetics of F5288-0237 involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, potentially crossing the blood-brain barrier due to its lipophilic nature . Metabolism primarily occurs in the liver, where it may undergo oxidation or conjugation reactions. The metabolites and unchanged drug are excreted via the kidneys.
Result of Action
At the molecular level, the action of F5288-0237 results in altered receptor activity, leading to changes in ion channel conductance and neurotransmitter release. At the cellular level, this can manifest as modified neuronal excitability, synaptic plasticity, and potentially neuroprotective effects . These changes can have therapeutic implications for conditions involving dysregulated neurotransmission.
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the efficacy and stability of F5288-0237. For example, variations in pH can affect the ionization state of the compound, altering its binding affinity to targets . Additionally, the presence of competing ligands or inhibitors can modulate the compound’s activity. Stability studies indicate that F5288-0237 is relatively stable under physiological conditions but may degrade under extreme pH or temperature .
Avantages Et Limitations Des Expériences En Laboratoire
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate has several advantages for use in laboratory experiments. It is non-toxic, odorless, and colorless, making it easy to use and handle. In addition, this compound has a wide range of applications in organic synthesis, chromatography, and fluorescent probing. However, this compound also has some limitations. For example, the reaction time for the synthesis of this compound can be lengthy, and the reaction can be difficult to control. In addition, the mechanism of action of this compound is not yet fully understood.
Orientations Futures
There are several possible future directions for research on 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate. For example, further research is needed to better understand the mechanism of action of this compound and to identify additional potential therapeutic applications. In addition, further research is needed to develop improved methods for the synthesis of this compound. Finally, further research is needed to identify potential toxicological effects of this compound.
Méthodes De Synthèse
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate can be synthesized through a variety of methods, including the reaction of pyridine-4-carboxylic acid and 2-(pyridin-4-yl)ethanol. This reaction can be completed in two steps. In the first step, the pyridine-4-carboxylic acid is reacted with 2-(pyridin-4-yl)ethanol in the presence of a base, such as potassium carbonate, to form a salt. In the second step, the salt is heated to a high temperature to form the desired this compound. The reaction is typically carried out in a sealed tube, and the reaction time can range from hours to days, depending on the temperature and pressure used.
Propriétés
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-19(17-9-13-21-14-10-17)23-18-5-3-15(4-6-18)1-2-16-7-11-20-12-8-16/h1-14H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZRNHMHVZIGLZ-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)OC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)OC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525501.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525506.png)
![ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6525507.png)
![methyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate; oxalic acid](/img/structure/B6525508.png)
![6-[(2,4-dimethylphenyl)amino]-1,3-dimethyl-5-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525516.png)
![6-[(2,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525522.png)
![6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525526.png)
![5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525531.png)


![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525549.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525552.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate](/img/structure/B6525601.png)
![3-fluoro-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6525605.png)